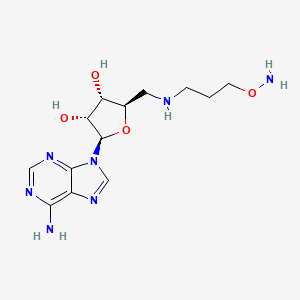

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol

Beschreibung

This compound is an adenosine derivative characterized by a purine core (6-amino-9H-purin-9-yl) linked to a modified tetrahydrofuran ring. The structural uniqueness lies in the ((3-(aminooxy)propyl)amino)methyl substituent at the 5'-position of the ribose-like scaffold. This substituent introduces an aminooxy group, which is rare in natural nucleosides and may confer distinct biochemical properties, such as enhanced hydrogen-bonding capacity or nucleophilic reactivity . The compound’s design likely aims to modulate adenosine receptor (AR) interactions or serve as a prodrug for targeted delivery.

Eigenschaften

Molekularformel |

C13H21N7O4 |

|---|---|

Molekulargewicht |

339.35 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-2-[(3-aminooxypropylamino)methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C13H21N7O4/c14-11-8-12(18-5-17-11)20(6-19-8)13-10(22)9(21)7(24-13)4-16-2-1-3-23-15/h5-7,9-10,13,16,21-22H,1-4,15H2,(H2,14,17,18)/t7-,9-,10-,13-/m1/s1 |

InChI-Schlüssel |

VYUBEWHXIFSECP-QYVSTXNMSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CNCCCON)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CNCCCON)O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Purine Derivative

The purine moiety (6-amino-9H-purin-9-yl) is prepared through:

- Amidation Reactions : Starting from commercially available purine derivatives, selective amidation introduces the amino group at the 6-position.

- Protection/Deprotection Strategies : Functional groups are protected using silyl or benzyl groups to ensure selectivity during subsequent reactions.

Construction of the Tetrahydrofuran Core

The tetrahydrofuran ring is synthesized through:

- Enantioselective Glycosylation :

- A sugar precursor (e.g., D-ribose) is converted into a tetrahydrofuran derivative using acid-catalyzed cyclization.

- Chiral catalysts are employed to achieve the desired stereochemistry.

- Functionalization :

- Hydroxyl groups at positions 3 and 4 are selectively modified to introduce amino and hydroxymethyl functionalities.

Introduction of Aminooxypropyl Group

This step involves:

- Reductive Amination :

- The aminooxypropyl group is attached to the hydroxymethyl group using an aldehyde intermediate.

- Reducing agents like sodium cyanoborohydride or borane complexes facilitate this reaction.

- Optimization of Reaction Conditions :

- Reaction temperature: 0–25°C

- Solvent: Methanol or ethanol

- pH control using buffers (pH 7–8)

Analytical Techniques for Monitoring Synthesis

High-Performance Liquid Chromatography (HPLC)

HPLC is used to monitor reaction progress and purity:

- Mobile phase: Acetonitrile/water gradient

- Detection: UV at 254 nm

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy confirms the stereochemistry and functional group placement:

- $$ ^1H $$-NMR and $$ ^{13}C $$-NMR spectra provide detailed structural insights.

Mass Spectrometry (MS)

MS identifies molecular weight and fragmentation patterns:

- Electrospray Ionization (ESI) mode is commonly used.

Data Table: Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Purine Functionalization | Purine base, acetic anhydride | ~85 | Requires protection of reactive groups |

| Tetrahydrofuran Ring Formation | D-ribose, acid catalyst | ~70 | Enantioselective; requires chiral catalyst |

| Aminooxypropyl Coupling | Aldehyde intermediate, NaCNBH$$_3$$ | ~90 | Reductive amination |

Challenges in Synthesis

- Stereochemical Control :

- Achieving precise stereochemistry at all chiral centers requires careful selection of catalysts and reaction conditions.

- Purification :

- Impurities arising from side reactions necessitate advanced purification techniques like preparative HPLC.

- Yield Optimization :

- Multi-step processes often result in cumulative yield losses; optimizing each step is crucial.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the tetrahydrofuran ring.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Adenosine Receptor Modulation

Research indicates that compounds similar to (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol can modulate adenosine receptor activity. These receptors play critical roles in various physiological processes including cardiac function and neurotransmission. Studies have shown that modifications at the 2-position of adenosine derivatives can significantly affect their binding affinity and intrinsic efficacy at adenosine receptors, suggesting that this compound may serve as a valuable tool for developing new therapeutics targeting these receptors .

1.2. Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties. Similar purine derivatives have been reported to exhibit therapeutic effects in inflammatory diseases. For instance, the use of tetrahydrofuran derivatives has been linked to the modulation of inflammatory pathways, potentially offering new avenues for treatment strategies .

Biochemical Research

2.1. Enzyme Inhibition Studies

The interaction of this compound with specific enzymes involved in nucleotide metabolism is an area of ongoing research. Compounds with a purine structure often serve as enzyme inhibitors or substrates in biochemical pathways. The ability to inhibit or activate enzymes can lead to significant insights into metabolic processes and disease mechanisms .

2.2. Biomarker Development

Given its structural characteristics, (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol may also be explored as a potential biomarker in human biomonitoring studies. Its presence in biological samples could provide insights into exposure levels to environmental toxins or pharmaceuticals .

Pharmaceutical Formulations

3.1. Drug Development

The synthesis of this compound is relevant for pharmaceutical formulations aimed at treating diseases associated with adenosine signaling pathways. Its derivatives may be incorporated into drug development pipelines focusing on conditions such as cancer, cardiovascular diseases, and neurological disorders .

3.2. Delivery Systems

Research into drug delivery systems utilizing this compound is also promising. The modification of existing delivery mechanisms to include purine derivatives could enhance the bioavailability and efficacy of therapeutic agents targeting specific diseases.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The purine base can bind to nucleotide receptors, influencing cellular signaling pathways. Additionally, the compound’s structure allows it to interact with enzymes and other proteins, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations :

Structural Diversity: The aminooxypropyl group in the target compound is unique compared to common substituents like hydroxyethyl (), benzyl (), or halogenated moieties (). This group may enhance interactions with polar residues in enzyme active sites or receptors. Bulky substituents (e.g., EPZ5676’s benzimidazole-cyclobutyl group) improve target selectivity but reduce solubility, whereas simpler groups (e.g., hydroxyethyl in ) favor pharmacokinetics .

Biological Activity: Receptor Selectivity: YZG-330 () demonstrates A1 receptor-specific agonism due to its chiral phenylpropyl group, while non-selective analogs (e.g., ’s compound) lack such specificity. The aminooxypropyl group in the target compound may similarly influence AR subtype selectivity. Enzyme Targeting: EPZ5676 () inhibits DOT1L, a histone methyltransferase, highlighting how ribose modifications can redirect activity from receptors to epigenetic enzymes.

Physicochemical Properties: Melting Points: Analogs with hydrophobic groups (e.g., 8-Bromoadenosine in ) exhibit higher melting points (>180°C), while polar substituents (e.g., hydroxymethyl in ) reduce thermal stability . Solubility: Hydroxyethylamino derivatives () are water-soluble, whereas tert-butyl-containing analogs () require organic solvents for formulation .

Synthetic Feasibility: Compounds with late-stage modifications (e.g., ’s chloromethyl derivative) achieve high yields (>85%), suggesting efficient routes for aminooxypropyl functionalization . Phosphorylated derivatives () require multi-step protection/deprotection strategies, increasing synthesis complexity .

Research Findings and Implications

- Aminooxypropyl Group: This moiety’s nucleophilic aminooxy (-ONH2) group could enable conjugation with carbonyl-containing biomolecules (e.g., ketones in oxidized proteins), making the compound a candidate for targeted drug delivery .

- Dual Activity : Analogous compounds (e.g., ’s dichlorobenzyl derivative) show dual AR/enzyme modulation, suggesting the target compound might similarly interact with multiple targets .

- Thermodynamic Stability: The aminooxypropyl group’s flexibility may reduce crystallinity compared to rigid analogs (e.g., ’s cyclopentyl derivatives), impacting formulation stability .

Biologische Aktivität

The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol is a purine derivative with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cellular signaling and potential therapeutic applications. Its structural similarity to adenosine suggests that it may interact with adenosine receptors, which are implicated in numerous physiological processes.

- Adenosine Receptor Modulation : The compound may function as an agonist or antagonist at adenosine receptors (A1, A2A, A2B, and A3). These receptors play critical roles in regulating immune responses, inflammation, and neuroprotection.

- Cytokine Regulation : Studies have shown that purine derivatives can modulate cytokine production. For instance, compounds similar to this one have been observed to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages .

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .

Case Studies

- In Vitro Studies : In laboratory settings, the compound was tested against several cancer cell lines. Results indicated cytostatic effects at subtoxic concentrations, particularly against leukemia and prostate carcinoma cell lines .

- Cytokine Inhibition : In a study assessing anti-inflammatory properties, the compound demonstrated significant inhibition of nitric oxide production in LPS-induced macrophages with an IC50 value lower than that of established anti-inflammatory agents like resveratrol .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic routes are effective for preparing this compound, and how can impurities be minimized during purification?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, similar analogs are prepared by reacting adenine derivatives with functionalized sugar moieties under reflux conditions (e.g., NaHCO₃/K₂CO₃ in DMF, 18–24 hours) . Purification typically involves flash column chromatography (silica gel, gradients of MeOH/CH₂Cl₂) to isolate intermediates and final products. Impurity control requires optimizing reaction time, temperature, and protecting group strategies (e.g., acetyl or tert-butyl groups) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., J₃',4' ≈ 5–7 Hz for ribose conformation) and chemical shifts (δ 8.1–8.3 ppm for purine H-8) .

- HRMS : Confirm molecular weight (e.g., m/z 395.1575 [M+H]+ for triazole-adenosine analogs) .

- HPLC : Assess purity (>95% by UV detection at 260 nm) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store under inert atmosphere (argon) at room temperature, protected from light and moisture. Stability studies indicate degradation risks from hydrolysis (amide bonds) or oxidation (aminooxy groups). Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to optimize this compound’s binding to adenosine receptors?

Methodological Answer:

- Substituent Variation : Replace the 3-(aminooxy)propyl group with bulkier (e.g., cyclohexylethyl) or polar (e.g., fluorobenzyl) moieties to assess steric/electronic effects .

- Functional Assays : Measure IC₅₀ values in competitive binding assays (e.g., A₁/A₂A receptor-expressing membranes) and cAMP accumulation assays .

- Molecular Docking : Use X-ray crystallography data of receptor–ligand complexes (e.g., PDB: 5N2S) to guide rational modifications .

Q. What methodologies are suitable for evaluating its inhibitory effects on ectonucleotidases like CD39/CD73?

Methodological Answer:

Q. How can metabolic stability be assessed to improve its pharmacokinetic profile?

Methodological Answer:

Q. What strategies mitigate toxicity risks identified in preliminary toxicological studies?

Methodological Answer:

- In Vitro Cytotoxicity : Screen in HEK293 or HepG2 cells using MTT assays (IC₅₀ thresholds <100 µM) .

- Ames Test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100 .

- Pro-drug Approaches : Mask reactive groups (e.g., aminooxy) with acetyl or PEGylated linkers to reduce off-target effects .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity for analogs with similar substituents – how to resolve?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.